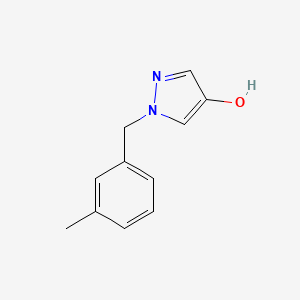

1-(3-甲基苄基)-1H-吡唑-4-醇

描述

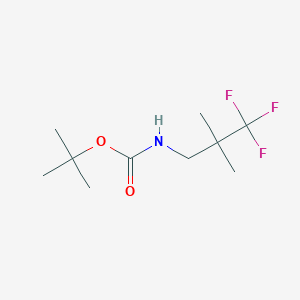

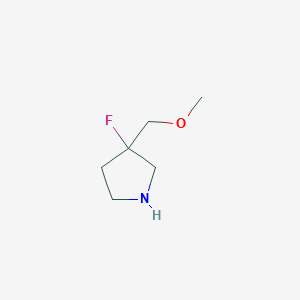

“1-(3-Methylbenzyl)-1H-pyrazol-4-ol” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The “3-Methylbenzyl” part suggests a benzene ring with a methyl and a benzyl group attached, which could contribute to the compound’s properties .

Molecular Structure Analysis

The molecular structure of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” likely contains a pyrazole ring and a benzene ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the benzene ring is a six-membered ring with alternating double bonds .

Chemical Reactions Analysis

The chemical reactions of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure and the conditions under which it’s reacted. Pyrazoles can undergo a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .

科学研究应用

抗癌应用

Nakao 等人 (2014) 对 1-芳基-3,4-取代-1H-吡唑-5-醇衍生物的研究揭示了这些化合物作为前列腺癌抗原-1 (PCA-1/ALKBH3) 抑制剂的合成和评估,靶向新型抗前列腺癌药物。研究发现,特定的衍生物显着抑制了激素非依赖性前列腺癌细胞在体内的生长,而没有副作用,突出了它们在癌症治疗中的潜力 Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs.

抗菌活性

Chopde 等人 (2012) 合成了 3-甲基-1H-吡唑-5(4H)-酮的氮杂环酮衍生物,展示了针对各种细菌菌株的有前景的抗菌活性。这项研究强调了这些衍生物在开发新型抗菌剂中的潜力 Synthesis, characterization and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one.

缓蚀

王等人 (2006) 对联吡唑型有机化合物进行了理论研究,探索了它们作为缓蚀剂的潜力。该研究利用密度泛函理论 (DFT) 阐明了这些化合物的抑制效率和反应位点,表明它们适用于保护金属免受腐蚀 DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors.

分子对接和药物设计

Karrouchi 等人 (2021) 合成了 (E)-N'-4-甲氧基亚苄基-5-甲基-1H-吡唑-3-甲酰肼,并进行了分子对接研究以探索其作为抗糖尿病剂的潜力。这项研究表明该化合物与参与糖尿病的蛋白质有良好的相互作用,表明它在开发新的治疗剂中的作用 Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide.

绿色合成和环境应用

Singh 等人 (2020) 研究了吡唑衍生物的绿色合成及其在石油工业中常见的酸洗环境中对 N80 钢的缓蚀应用。该研究突出了这些衍生物在减轻腐蚀方面的效率,为工业过程中的更可持续实践做出了贡献 Theoretically and experimentally exploring the corrosion inhibition of N80 steel by pyrazol derivatives in simulated acidizing environment.

作用机制

Target of Action

A similar compound, “1-tert-butyl-3-(3-methylbenzyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, targets the calcium/calmodulin-dependent protein kinase type ii subunit gamma in humans . This protein plays a crucial role in various cellular functions, including cell division and differentiation, memory formation, and learning .

Mode of Action

Benzylic compounds typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The reaction is often facilitated by the resonance stabilization provided by the benzene ring .

Biochemical Pathways

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to a variety of downstream effects, depending on the specific pathways involved.

Result of Action

The reactions of benzylic compounds can result in various molecular transformations, including the formation of alkyl halides and the oxidation of alcohols . These transformations can have a range of cellular effects, depending on the specific compound and its targets.

Action Environment

The reactions of benzylic compounds can be influenced by various factors, including the presence of acid, the type of halide ion, and the temperature . These factors can affect the rate of reaction and the stability of the resulting compounds.

安全和危害

未来方向

属性

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFZSFYEVBMPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-benzyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)